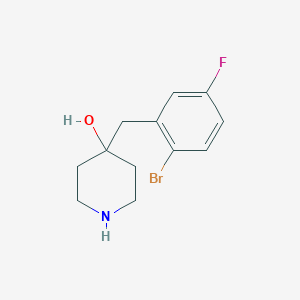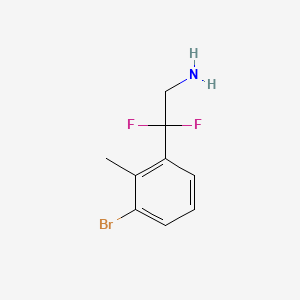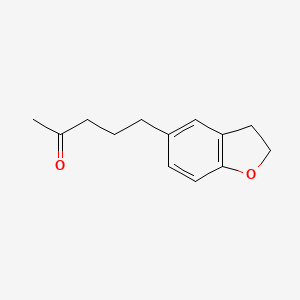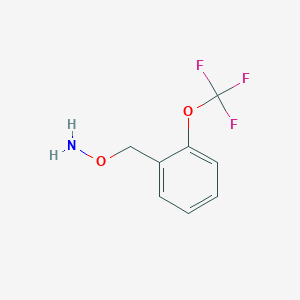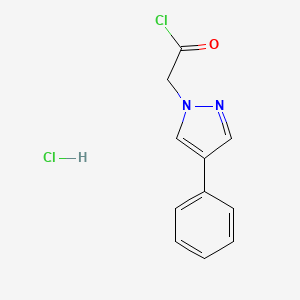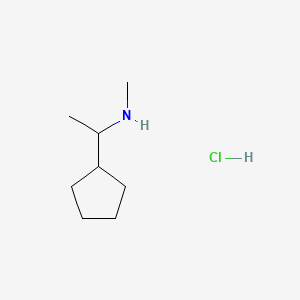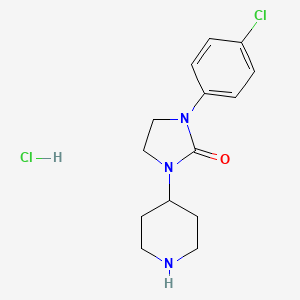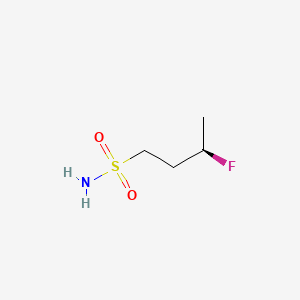![molecular formula C7H12O2S B13588599 2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]aceticacid,trans](/img/structure/B13588599.png)
2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]aceticacid,trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]acetic acid, trans is a chemical compound characterized by its unique cyclobutyl ring structure with a methylsulfanyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]acetic acid, trans typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]acetic acid, trans undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]acetic acid, trans has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]acetic acid, trans involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]acetic acid, cis: A stereoisomer with different spatial arrangement of atoms.
2-[(1r,3s)-3-(Ethylsulfanyl)cyclobutyl]acetic acid: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
2-[(1r,3s)-3-(Methylsulfanyl)cyclopropyl]acetic acid: Contains a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness
The uniqueness of 2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]acetic acid, trans lies in its specific cyclobutyl ring structure and the presence of the methylsulfanyl group.
Properties
Molecular Formula |
C7H12O2S |
|---|---|
Molecular Weight |
160.24 g/mol |
IUPAC Name |
2-(3-methylsulfanylcyclobutyl)acetic acid |
InChI |
InChI=1S/C7H12O2S/c1-10-6-2-5(3-6)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
InChI Key |
RRSDEAPMFWBOHX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CC(C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


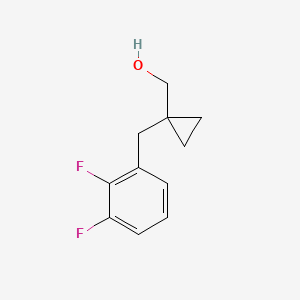
![2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione](/img/structure/B13588518.png)
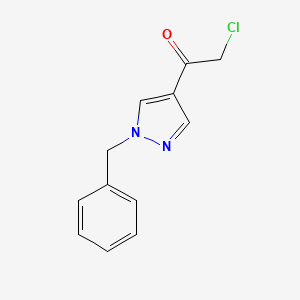
![Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate](/img/structure/B13588525.png)
![3-Acetyl-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13588532.png)

